methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the empirical formula C4H5N3O2 . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
Synthesis Analysis
The synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate involves hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .Chemical Reactions Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It may also be used in the synthesis of various nucleoside analogues .Physical and Chemical Properties Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate has a molecular weight of 127.10 . Its melting point is between 196-199 °C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 283.9±23.0 °C at 760 mmHg, and a flash point of 125.5±22.6 °C .Scientific Research Applications
Catalyst Activation and Transfer Hydrogenation
The research on methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate has found applications in the field of catalysis, particularly in the activation of catalysts and transfer hydrogenation processes. Studies have shown the synthesis of complexes using 1-benzyl-4-((phenylthio/phenylseleno)methyl)-1H-1,2,3-triazole and their effectiveness as catalysts in oxidation and transfer hydrogenation of alcohols and carbonyl compounds. These complexes exhibit a pseudo-octahedral "piano-stool" arrangement around metal centers and have been explored for their catalytic activities in various oxidation and hydrogenation reactions (Saleem et al., 2014).
Structural and Donor Site Dependent Catalytic Oxidation
Additionally, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, have been investigated for their structural and donor site-dependent catalytic oxidation and transfer hydrogenation properties. The research emphasizes the influence of the nitrogen involved in coordination with Ru on the efficiency of catalytic processes, indicating a higher efficiency when N(2) of the triazole is involved in coordination (Saleem et al., 2013).
Antimicrobial Agents
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. The study involves condensing methyl benzoate and methyl salicylate with various substituents, leading to compounds that exhibit promising activities against different bacterial and fungal strains. This research suggests the potential of this compound derivatives as antimicrobial agents (Sahoo et al., 2010).
Supramolecular Interactions
The supramolecular interactions of 1,2,3-triazoles have been extensively studied, highlighting their versatile applications beyond click chemistry. The research details how 1H-1,2,3-triazoles and their derivatives engage in diverse supramolecular interactions, enabling applications in coordination chemistry, anion recognition, catalysis, and photochemistry. The study underscores the unique combination of facile accessibility via click chemistry and the rich supramolecular chemistry of 1,2,3-triazoles (Schulze & Schubert, 2014).
Safety and Hazards
Future Directions
Given the importance of the triazole scaffold, the synthesis of compounds like methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate has attracted much attention . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes it a promising compound for future research and development in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as tris(benzyltriazolylmethyl)amine, have been shown to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
Related compounds like tris(benzyltriazolylmethyl)amine have shown promising results in stabilizing copper ions in the reaction environment, enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
It’s known that this compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Action Environment
Related compounds like tris(benzyltriazolylmethyl)amine have shown promising results in stabilizing copper ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Properties
IUPAC Name |
methyl 1-benzyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-12-8-14(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCNTRPZNJCBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736229 | |
Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-15-1 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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